molecular formula C19H30N2O7 B15191756 Procaine glucoside CAS No. 47593-05-5

Procaine glucoside

Cat. No.: B15191756
CAS No.: 47593-05-5
M. Wt: 398.5 g/mol
InChI Key: LIVMDPJVEVUASE-UYTYNIKBSA-N
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Description

Procaine glucoside is a compound that combines the local anesthetic properties of procaine with the glycosidic properties of glucose It is known chemically as 2-diethylaminoethyl 4-[(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)amino]benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of procaine glucoside typically involves the reaction of procaine with glucose under specific conditions. One common method involves the use of a glycosylation reaction, where procaine is reacted with a glucose derivative in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the glycosidic bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale glycosylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Procaine glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino group or the glucose moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the glucose moiety, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the aromatic ring or the amino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under mild conditions to prevent degradation of the compound.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, often under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds.

    Biology: Research has explored its effects on cellular processes and its potential as a tool for studying glucose metabolism.

    Medicine: Procaine glucoside has been investigated for its potential use as a local anesthetic with improved pharmacokinetic properties compared to procaine alone.

    Industry: It may be used in the development of new pharmaceutical formulations and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of procaine glucoside involves its interaction with sodium channels in neuronal cell membranes. By inhibiting sodium influx through these channels, this compound prevents the generation and propagation of action potentials, leading to its anesthetic effects. The glucose moiety may also influence the compound’s pharmacokinetics and cellular uptake, potentially enhancing its efficacy and duration of action.

Comparison with Similar Compounds

Similar Compounds

    Procaine: A local anesthetic used for infiltration anesthesia, peripheral nerve block, and spinal block.

    Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

    Tetracaine: A more potent local anesthetic with a longer duration of action compared to procaine.

Uniqueness of Procaine Glucoside

This compound is unique in that it combines the anesthetic properties of procaine with the glycosidic properties of glucose. This combination may offer advantages such as improved pharmacokinetics, enhanced cellular uptake, and potentially reduced toxicity. Additionally, the presence of the glucose moiety may allow for targeted delivery to specific tissues or cells that have a high affinity for glucose.

Properties

CAS No.

47593-05-5

Molecular Formula

C19H30N2O7

Molecular Weight

398.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate

InChI

InChI=1S/C19H30N2O7/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3/t14-,15-,16+,17-,18-/m1/s1

InChI Key

LIVMDPJVEVUASE-UYTYNIKBSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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